molecular formula C8H6BFN2O3 B12442119 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid

3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid

Cat. No.: B12442119
M. Wt: 207.96 g/mol
InChI Key: OKCNMMZRQHSALE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their versatile applications in organic synthesis, medicinal chemistry, and material science. The presence of the 1,2,4-oxadiazole ring and the fluorine atom in its structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by nucleophilic alkylation . The reaction conditions often require refluxing the mixture until the evolution of hydrogen sulfide ceases .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Crystallization techniques are employed to obtain the desired crystalline forms of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include biaryl compounds, reduced heterocycles, and oxidized derivatives. These products have significant applications in medicinal chemistry and material science .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is unique due to the combination of the oxadiazole ring, fluorine atom, and boronic acid group. This combination imparts enhanced biological activity, chemical stability, and versatility in synthetic applications .

Properties

Molecular Formula

C8H6BFN2O3

Molecular Weight

207.96 g/mol

IUPAC Name

[3-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid

InChI

InChI=1S/C8H6BFN2O3/c10-7-3-5(9(13)14)1-2-6(7)8-11-4-15-12-8/h1-4,13-14H

InChI Key

OKCNMMZRQHSALE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=NOC=N2)F)(O)O

Origin of Product

United States

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